Pleurocidin-like peptide AP2
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GWKKWFNRAKKVGKTVGGLAVDHYLG |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Broad-Spectrum Activity
Pleurocidin-like peptides, including AP2, exhibit potent antimicrobial activity against a variety of pathogens. Research indicates that these peptides are effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentrations (MICs) for pleurocidin have been reported to range from 1.1 to over 35 μg/mL, demonstrating significant bactericidal effects against pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii .
Mechanisms of Action
The antimicrobial action of pleurocidin-like peptides is primarily attributed to their ability to disrupt microbial membranes. They operate through two main mechanisms:
- Membrane Depolarization and Rupture : The peptides induce changes in membrane potential leading to cell death.
- Intracellular Targeting : They can translocate into bacterial cells, interfering with vital intracellular processes .
Anticancer Potential
Cytotoxic Effects on Cancer Cells
Recent studies have highlighted the anticancer properties of pleurocidin-like peptides. For instance, the AMP-WF3 isoform derived from Poecilia Mexicana demonstrated selective cytotoxicity towards leukemic cells (Jurkat cell line) while sparing normal cells like peripheral blood mononuclear cells (PBMCs) and human dermal fibroblasts (HDFs). The IC50 value for Jurkat cells was determined to be 50 μM, indicating its potential as a targeted cancer therapy .
Apoptotic Mechanisms
The anticancer effects are mediated through apoptosis induction. Flow cytometry analysis revealed that treatment with AMP-WF3 led to significant early and late apoptosis in Jurkat cells. The expression levels of key apoptotic genes such as P53 and P21 were markedly increased in treated cancer cells compared to controls, suggesting a robust apoptotic response .
Comparative Data Table
| Property | Pleurocidin-like Peptide AP2 | AMP-WF3 (Isoform X2) |
|---|---|---|
| Source | American plaice | Poecilia Mexicana |
| Antimicrobial Activity | Yes | Yes |
| Anticancer Activity | Potential | Confirmed |
| IC50 (Jurkat Cells) | N/A | 50 μM |
| Mechanism of Action | Membrane disruption | Apoptosis induction |
| Key Genes Affected | N/A | P53, P21 |
Case Studies
-
Antimicrobial Efficacy Against Pathogens
A study demonstrated that pleurocidin-like peptides effectively inhibited the growth of various clinically relevant pathogens, showcasing their potential as new antimicrobial agents in clinical settings . -
Cytotoxicity in Leukemia Treatment
In vitro experiments revealed that AMP-WF3 selectively induced apoptosis in leukemic cells while exhibiting minimal toxicity to normal cells. This selectivity highlights its potential for development into a novel therapeutic agent for acute leukemia .
Comparison with Similar Compounds
Research Implications and Limitations
- Advantages of AP2 : High specificity for AP2σ2 and rapid in vivo efficacy make it a candidate for chronic pain therapeutics .
- Limitations : Sex-dependent differences in recovery kinetics (male τ = 1.93 vs. female τ = 2.45) suggest hormonal influences on AP2 activity .
- Contradictions : While AP2 inhibits endocytosis, its structural homolog NRC-16 lacks this function, emphasizing sequence-specific interactions .
Data Tables
Table 1: Binding Affinities of AP2 and Related Peptides
| Peptide | Target | Kd (µM) | Method | Reference |
|---|---|---|---|---|
| AP2 | AP2σ2 subunit | 0.85 | SPR | |
| CD4 LL-motif | AP2 core | 0.85 | Crystallography | |
| Peptide 2–16 | AP2 | 41 | Competitive ELISA |
Table 2: In Vivo Behavioral Effects of AP2
| Parameter | AP2 Group | Control Group | p-value | Reference |
|---|---|---|---|---|
| Thermal Recovery (τ) | 2.12 | 4.29 | <0.0001 | |
| Mechanical Threshold | 3.8 g | 1.2 g | 0.0057 | |
| Weight-Bearing (48 h) | 45% ipsilateral | 28% ipsilateral | <0.001 |
Preparation Methods
Enzymatic Hydrolysis
Process : Fish skin or mucus is subjected to enzymatic hydrolysis using proteases such as alcalase, trypsin, pepsin, papain, or thermolysin. The process involves substrate preparation, homogenization, controlled enzymatic digestion at specific pH and temperature, and termination by heat inactivation.
Conditions : Enzyme concentration typically ranges from 0.01% to 5% (w/w), with pH varying between 1.5 and 11 depending on the enzyme. Temperature is maintained optimally for enzyme activity (e.g., 50 °C for alcalase).
Advantages : This method preserves nutritional value and avoids toxic residues. It is widely used in food and pharmaceutical industries for bioactive peptide production.
Acid-Alkaline Hydrolysis
Process : Pre-cleaned fish skin is treated alternately with alkali (NaOH) and acid (HCl or acetic acid) to remove non-collagenous proteins and pigments, followed by extraction of collagen and peptides.
Precautions : High pH and temperature can degrade sensitive amino acids such as tryptophan and serine, so conditions must be carefully controlled.
Purification : Extracts are centrifuged, precipitated with NaCl, dialyzed, and lyophilized to obtain purified peptides.
Fermentation
Process : Traditional fermentation using microorganisms like Saccharomyces cerevisiae, Aspergillus oryzae, and Streptococcus thermophiles can hydrolyze fish proteins naturally, releasing bioactive peptides.
Applications : Fermentation enhances flavor and nutraceutical value and is used in traditional fish products in East Asia.
Purification of this compound
Purification is critical to isolate active Pleurocidin-like peptides from complex mixtures.
Ultrafiltration and Nanofiltration : Used to separate peptides based on molecular weight cut-offs (typically <3 kDa for active peptides).
Ion Exchange Chromatography (IEC) : Fractionates peptides based on net charge.
Reversed-Phase HPLC : Further purifies peptides based on hydrophobicity.
Mass Spectrometry : Confirms peptide identity and sequence after purification.
Research Findings on Preparation Efficiency and Activity
Q & A
Q. How to ensure reproducibility in AP2's in vivo pharmacokinetic studies?
- Methodological Answer : Standardize administration routes, dosing intervals, and sampling times across cohorts. Use LC-MS/MS for plasma concentration measurements, validated against certified reference materials. Publish raw data in supplementary files with detailed metadata (e.g., animal weight, diet) .
Q. What ethical frameworks govern AP2's use in human-derived tissue models?
- Methodological Answer : Obtain IRB approval for ex vivo studies using human bronchial epithelial cells or skin biopsies. Anonymize donor data and adhere to GDPR/HIPAA regulations. Disclose conflicts of interest (e.g., industry partnerships) in publications .
Data Interpretation and Reporting
Q. How to contextualize AP2's efficacy relative to existing antimicrobial peptides in literature reviews?
Q. What criteria determine AP2's inclusion in clinical practice guidelines for antimicrobial stewardship?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
